molecular formula C11H17NO2 B578677 2-Ethoxy-3-isobutoxypyridine CAS No. 1255574-40-3

2-Ethoxy-3-isobutoxypyridine

Cat. No. B578677
M. Wt: 195.262
InChI Key: WKVWKAGCEWRRCL-UHFFFAOYSA-N
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Description

2-Ethoxy-3-isobutoxypyridine is a chemical compound with the CAS Number: 1255574-40-3 and a molecular weight of 195.26 . It has a linear formula of C11H17NO2 .


Synthesis Analysis

While specific synthesis methods for 2-Ethoxy-3-isobutoxypyridine were not found in the search results, it’s worth noting that compounds like these can often be synthesized using methods such as Suzuki–Miyaura coupling . This method is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3-isobutoxypyridine is 1S/C11H17NO2/c1-4-13-11-10 (6-5-7-12-11)14-8-9 (2)3/h5-7,9H,4,8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving 2-Ethoxy-3-isobutoxypyridine were not found, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving similar compounds . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, facilitated by a palladium catalyst .

Scientific Research Applications

Synthesis and Chemical Behavior

2-Ethoxy-3-isobutoxypyridine is part of a broader class of compounds with significant relevance in synthetic chemistry and material science. A detailed exploration into this compound's applications reveals its versatility across various domains.

  • Chemical Synthesis and Derivatives : This compound has been utilized as a starting material or intermediate in the synthesis of complex chemical structures. For instance, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine demonstrates the compound's utility in constructing pyridine derivatives, which are pivotal in developing pharmaceuticals and agrochemicals (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

  • Catalysis and Reaction Mechanisms : Research into the behavior of ethoxypyridine derivatives under specific conditions has elucidated mechanisms of action and potential applications in catalysis. For example, studies on the amination of bromo-derivatives of ethoxypyridine have provided insights into the intermediates involved in these reactions, aiding in the development of more efficient synthetic routes (Pieterse & Hertog, 2010).

  • Material Science and Engineering : The synthesis and analysis of 2-ethoxy-3-pyridylboronic acid from 2-ethoxypyridine highlight its role in creating novel materials and chemicals. This compound's ability to undergo efficient cross-coupling reactions paves the way for designing advanced materials and catalysts (Thompson, Batsanov, Bryce, Saygılı, Parry, & Tarbit, 2005).

Analytical and Environmental Applications

  • Analytical Chemistry : The compound's structural derivatives have been applied in analytical methodologies, such as in the determination of specific analytes in complex matrices. A notable example is the use of ethoxypyrazine derivatives in the analysis of musts and wines, showcasing the role of these compounds in enhancing the sensitivity and selectivity of analytical methods (Sala, Mestres, Martí, Busto, & Guasch, 2000).

Safety And Hazards

Specific safety and hazard information for 2-Ethoxy-3-isobutoxypyridine was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-ethoxy-3-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-13-11-10(6-5-7-12-11)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVWKAGCEWRRCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682021
Record name 2-Ethoxy-3-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-isobutoxypyridine

CAS RN

1255574-40-3
Record name 2-Ethoxy-3-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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